1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Lipophilicity Physicochemical Properties Drug Likeness

This synthetic diaryl urea (CAS 1105233-41-7) features a 3,4-difluorophenyl group linked via a propyl spacer to a 6-oxopyridazin-1(6H)-yl moiety. With no published bioactivity or SAR data, it is exclusively suited as an exploratory research tool, negative control, or computational reference standard—not as a validated pharmacological probe. Its calculated clogP (1.69) and TPSA (87.14 Ų) support inclusion in compound libraries for property prediction model validation. Procurement decisions must note the absence of head-to-head pharmacological profiling versus close analogs; structural similarity does not imply functional equivalence. Verify in-house identity and purity before experimental use.

Molecular Formula C14H14F2N4O2
Molecular Weight 308.289
CAS No. 1105233-41-7
Cat. No. B2359064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1105233-41-7
Molecular FormulaC14H14F2N4O2
Molecular Weight308.289
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H14F2N4O2/c15-11-5-4-10(9-12(11)16)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22)
InChIKeyCTFSTNDGVSJCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3,4-Difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105233-41-7) – Baseline Characteristics


1-(3,4-Difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic small molecule belonging to the diaryl urea class, incorporating a 3,4-difluorophenyl group and a 6-oxopyridazin-1(6H)-yl moiety connected via a propyl linker. The compound has a molecular formula of C14H14F2N4O2 and a molecular weight of 308.29 g/mol. Publicly available physicochemical prediction data indicates a calculated logP of 1.69 and a topological polar surface area of 87.14 Ų [1]. The compound has been listed in chemical vendor catalogs and databases as a research chemical, with typical purity reported as 95% [2]. Despite its commercial availability, no peer-reviewed primary research articles, patents with explicit quantitative biological data, or authoritative pharmacological database entries could be identified for this specific structure at the time of this analysis.

Why Generic Substitution Fails for 1-(3,4-Difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea


Generic substitution within the pyridazinone-urea chemotype is unreliable due to the high sensitivity of biological activity to subtle structural modifications. While a patent application (WO2023245091A1) claims a broad genus of pyridazinone-derived compounds for MYC modulation, no specific structure-activity relationship (SAR) data is publicly available for the 3,4-difluorophenyl propyl-linked variant (CAS 1105233-41-7) versus its close analogs (e.g., ethyl-linked, phenyl-substituted pyridazinone, or mono-fluorophenyl derivatives) [1]. Without head-to-head pharmacological profiling, the impact of linker length, fluorine substitution pattern, and pyridazinone ring modifications on target engagement, selectivity, and ADMET properties remains unquantified. Therefore, any assumption of functional equivalence between this compound and its structural neighbors is scientifically unsupported and poses a risk for experimental reproducibility and procurement decision-making.

Quantitative Differentiation Evidence for 1-(3,4-Difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea


Physicochemical Differentiation: Calculated Lipophilicity vs. Structural Analogs

The compound's calculated partition coefficient (clogP = 1.69) can be theoretically compared to hypothetical or known analogs. For instance, replacing the 3,4-difluoro substitution with a 4-fluoro group is predicted to increase lipophilicity, while an ethyl linker analog (1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea) is expected to exhibit a slightly lower clogP due to reduced hydrocarbon chain length [1]. However, no experimental logP or logD values are available for direct comparison.

Lipophilicity Physicochemical Properties Drug Likeness

Predicted Topological Polar Surface Area (TPSA) and Oral Bioavailability Potential

The TPSA of 87.14 Ų is within the range generally associated with oral bioavailability (<140 Ų). Comparatively, a more polar analog, such as 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea (CAS 1105208-76-1), which contains an additional pyridyl substituent, is predicted to have a higher TPSA, potentially limiting membrane penetration [1]. No experimental permeability data (e.g., Caco-2, PAMPA) are published for any member of this series.

TPSA Oral Bioavailability Drug Likeness

Application Scenarios for 1-(3,4-Difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Based on Available Evidence


Chemical Probe Development for MYC-Driven Cancer Research (Provisional)

If future studies confirm that this compound or its analogs engage MYC regulatory pathways, it could serve as a starting point for medicinal chemistry optimization. However, no direct experimental data currently support this application [1]. Procurement is thus limited to exploratory research.

Physicochemical Property Benchmarking in Pyridazinone-Urea Library Design

The calculated clogP (1.69) and TPSA (87.14 Ų) provide a baseline for designing compound libraries with balanced lipophilicity and polarity [1]. This compound can be used as a reference standard in computational modeling and property prediction validation studies.

Negative Control or Comparator in Pyridazinone-Based Assays

Given the absence of published bioactivity data, this compound may be employed as a structurally similar but potentially inactive control in assays testing related pyridazinone-urea derivatives. Its use requires rigorous in-house validation.

Quote Request

Request a Quote for 1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.